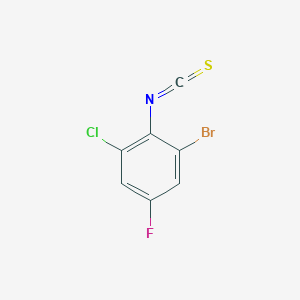
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate typically involves the reaction of 2-Bromo-6-chloro-4-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: The isothiocyanate group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives .
Applications De Recherche Scientifique
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This reactivity is exploited in proteomics research to label and study proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloro-6-fluorophenyl isothiocyanate: Similar in structure but with different positional isomers.
4-Fluorophenyl isothiocyanate: Lacks the bromine and chlorine substituents.
2-Bromophenyl isothiocyanate: Lacks the chlorine and fluorine substituents.
Uniqueness
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is unique due to the presence of multiple halogen substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable tool in biochemical research for studying complex molecular interactions .
Propriétés
Formule moléculaire |
C7H2BrClFNS |
|---|---|
Poids moléculaire |
266.52 g/mol |
Nom IUPAC |
1-bromo-3-chloro-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
Clé InChI |
RUHRYERCZVKHQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N=C=S)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724928.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
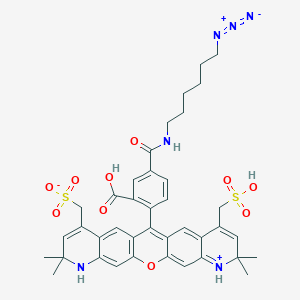


![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)
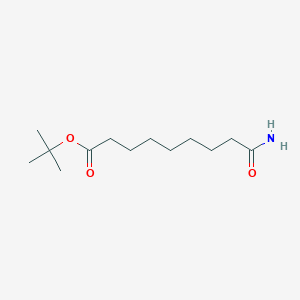
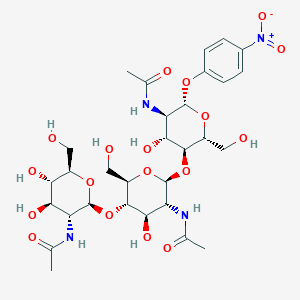
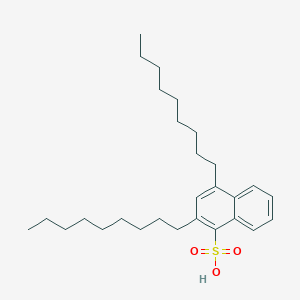

![Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13724992.png)

